molecular formula C9H10BrN B13540556 3-(2-Bromophenyl)azetidine

3-(2-Bromophenyl)azetidine

Cat. No.: B13540556
M. Wt: 212.09 g/mol
InChI Key: DPTFMVJMOFNVTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Bromophenyl)azetidine is a high-purity chemical compound supplied for research and development purposes. This organic heterocyclic features a four-membered azetidine ring with a 2-bromophenyl substituent, making it a valuable scaffold in medicinal chemistry and drug discovery . With a molecular formula of C9H10BrN and a molecular weight of 212.09 g/mol , this building block is particularly useful for constructing more complex molecules via metal-catalyzed cross-coupling reactions, where the bromine atom serves as a handle for further functionalization. The compound is characterized by its high purity, specified at 98% . Researchers employ this and related azetidine derivatives in the synthesis of novel therapeutic agents, leveraging the desirable physicochemical properties that azetidine rings can impart to a molecule . This product is intended for use in laboratory research only. It is not for diagnostic or therapeutic use in humans or animals. Please refer to the Safety Data Sheet (SDS) prior to handling. This compound may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10BrN

Molecular Weight

212.09 g/mol

IUPAC Name

3-(2-bromophenyl)azetidine

InChI

InChI=1S/C9H10BrN/c10-9-4-2-1-3-8(9)7-5-11-6-7/h1-4,7,11H,5-6H2

InChI Key

DPTFMVJMOFNVTN-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC=CC=C2Br

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Novel Azetidine Scaffolds Containing Ortho-Substituted Aryl Rings

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Embracing Steric Hindrance for Conformational Control and Novel Bioactivity

The azetidine ring, a four-membered saturated heterocycle, has emerged from relative obscurity to become a privileged scaffold in modern medicinal chemistry.[1][2] Its inherent ring strain and three-dimensional character offer a unique combination of properties that can enhance metabolic stability, improve solubility, and provide novel exit vectors for molecular design compared to more traditional, larger saturated heterocycles.[3] This guide delves into a specific, and often challenging, subclass of these scaffolds: azetidines bearing ortho-substituted aryl rings. The intentional introduction of steric hindrance at this position presents both synthetic hurdles and unparalleled opportunities to lock molecular conformation, thereby enabling the design of highly selective and potent therapeutics. As a Senior Application Scientist, this guide aims to provide not just a collection of protocols, but a strategic framework for understanding, synthesizing, and exploiting these unique chemical entities.

The Strategic Imperative for Ortho-Substitution: From Conformational Lock to Enhanced Potency

The introduction of a substituent at the ortho-position of an aryl ring directly attached to an azetidine core has profound implications for the molecule's overall topology. This steric impediment restricts the free rotation around the C-C bond connecting the aryl and azetidine rings, effectively creating a "conformational lock." This has several downstream consequences that are highly desirable in drug design:

  • Reduced Conformational Entropy: By locking the molecule into a more defined, lower-energy conformation, the entropic penalty upon binding to a biological target is minimized, which can lead to a significant increase in binding affinity and potency.

  • Enhanced Selectivity: The fixed spatial arrangement of substituents can lead to more precise and selective interactions with the target protein, reducing off-target effects.

  • Modulation of Physicochemical Properties: The ortho-substituent can influence the pKa of the azetidine nitrogen and the overall lipophilicity of the molecule, providing handles to fine-tune its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4][5][6]

  • Novel Intellectual Property: The synthesis of these sterically hindered scaffolds is non-trivial, offering a pathway to novel chemical matter with strong patent protection.

The following diagram illustrates the conformational restriction imposed by an ortho-substituent.

G cluster_0 Unsubstituted Aryl Azetidine cluster_1 Ortho-Substituted Aryl Azetidine A1 Azetidine Ar1 Aryl Ring A1->Ar1 Free Rotation Ar1->A1 A2 Azetidine Ar2 Ortho-Substituted Aryl Ring A2->Ar2 Restricted Rotation (Conformational Lock) G start 2-Arylazetidine step1 Directed Ortho-Lithiation (n-Hexyllithium) start->step1 step2 Quench with Electrophile (E+) step1->step2 product Ortho-Functionalized 2-Arylazetidine step2->product

Caption: Workflow for directed ortho-lithiation of 2-arylazetidines.

Experimental Protocol: Directed Ortho-Lithiation of N-Boc-2-phenylazetidine

  • Preparation: To a solution of N-Boc-2-phenylazetidine (1.0 equiv) in dry THF (0.2 M) under an argon atmosphere at -78 °C, add n-hexyllithium (1.2 equiv) dropwise.

  • Litiation: Stir the reaction mixture at -78 °C for 1 hour.

  • Electrophilic Quench: Add the desired electrophile (e.g., iodine, trimethylsilyl chloride) (1.5 equiv) and allow the reaction to warm to room temperature overnight.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl, extract with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Enantioselective Synthesis from Prochiral Precursors

For applications in medicinal chemistry, controlling the stereochemistry of the azetidine ring is paramount. Several enantioselective methods have been developed that are tolerant of ortho-substituted aryl groups.

One such approach involves the organocatalytic α-chlorination of aldehydes, followed by reductive amination and subsequent intramolecular cyclization. [7]This method allows for the synthesis of C2-functionalized azetidines with high enantiomeric excess. [7]Another powerful strategy is the copper-catalyzed boryl allylation of azetines, which creates two new stereogenic centers with high regio- and enantioselectivity. [8] Table 1: Comparison of Enantioselective Synthetic Routes

MethodKey FeaturesAdvantagesLimitationsReference
Organocatalytic α-chlorination Utilizes a chiral organocatalyst for enantioselective chlorination of an aldehyde precursor.High enantioselectivity (84-92% ee); common intermediate for aziridines and azetidines.Moderate overall yields (22-32%).[7]
Copper-Catalyzed Boryl Allylation Enantioselective difunctionalization of azetines with concomitant formation of two stereocenters.Excellent regio-, enantio-, and diastereoselectivity; versatile boryl and allyl functionalities for further derivatization.Requires synthesis of the azetine precursor.[8]
Strain-Release Asymmetric Multicomponent Reaction Modular synthesis from azabicyclo[1.1.0]butane-carbinols, arylboronic acids, and aldehydes.Access to N-α-bisaryl-C3-quaternary azetidines; high enantiomeric purity with a chiral catalyst.The synthesis of the starting azabicyclo[1.1.0]butane can be challenging.[3]

Characterization and Conformational Analysis

The conformational rigidity of ortho-substituted aryl azetidines can be characterized using a combination of spectroscopic techniques and computational modeling.

  • NMR Spectroscopy: 1H and 13C NMR spectroscopy can provide valuable information about the substitution pattern and the diastereomeric ratio of the products. [9]The observation of through-space correlations in NOESY experiments can help to elucidate the preferred conformation of the aryl ring relative to the azetidine.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the relative and absolute stereochemistry and allows for precise measurement of bond lengths and dihedral angles, offering a detailed picture of the solid-state conformation. [10][11][12]* Computational Modeling: Density Functional Theory (DFT) calculations can be used to model the potential energy surface of the molecule and predict the lowest energy conformations in the gas phase or in solution. [13][14][15][16]This is particularly useful for understanding the dynamic behavior of these molecules and rationalizing their observed biological activity.

Applications in Drug Discovery: Case Studies

While the synthesis of ortho-substituted aryl azetidines is challenging, their unique properties have led to their incorporation into several biologically active molecules.

A notable example is the development of selective estrogen receptor modulators (SERMs) where an N-substituted azetidine moiety is attached to a SERM-derived scaffold. [17][18]The conformational constraints imposed by the azetidine and its substituents are crucial for achieving high affinity and selectivity for the estrogen receptor.

Another area of interest is the development of soluble epoxide hydrolase (sEH) inhibitors, where azetidine derivatives have shown promise. [19]The rigid azetidine core can orient the pharmacophoric elements in an optimal geometry for binding to the active site of the enzyme.

Future Directions and Outlook

The field of ortho-substituted aryl azetidines is ripe for further exploration. The development of new, more efficient, and scalable synthetic methods will be crucial for making these scaffolds more accessible to medicinal chemists. In particular, the advancement of catalytic C-H arylation and other late-stage functionalization techniques will enable the rapid generation of diverse libraries of these compounds for biological screening. [20][21][22] Furthermore, a deeper understanding of the relationship between the ortho-substituent, the resulting conformation, and the biological activity will guide the rational design of next-generation therapeutics. The continued integration of computational modeling with synthetic chemistry and biological evaluation will undoubtedly accelerate the discovery of novel drugs based on this fascinating and potent scaffold.

References

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. (2025). American Chemical Society. [Link]

  • A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. (n.d.). National Institutes of Health. [Link]

  • Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. (n.d.). University of Lincoln. [Link]

  • Scientists use computational modeling to guide a difficult chemical synthesis. (2024). MIT Department of Chemistry. [Link]

  • Process for synthesis of azetidine and novel intermediates therefor. (1990).
  • Preparation of 2‐substituted azetidines via C−H arylation. (n.d.). ResearchGate. [Link]

  • Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines. (2026). American Chemical Society. [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (n.d.). National Institutes of Health. [Link]

  • Harnessing the ortho-directing ability of the azetidine ring for the regioselective and exhaustive functionalization of arenes. (2014). PubMed. [Link]

  • N-substituted azetidine derivatives. (2017).
  • Synthesis and X-ray crystal structure determination of N- p -methylphenyl-4-benzoyl-3,4-diphenyl-2-azetidinone. (n.d.). ResearchGate. [Link]

  • N-substituted azetidine derivatives. (n.d.).
  • Azetidine compounds, compositions and methods of use. (2015).
  • Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths. (n.d.). RSC Publishing. [Link]

  • Phenyl-substituted biliazine: Structure and spectroscopy. (2025). Oak Ridge National Laboratory. [Link]

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (n.d.). MDPI. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online. [Link]

  • Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. (n.d.). MDPI. [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (n.d.). RSC Publishing. [Link]

  • Computational Study of Conformational Preferences of Thioamide-Containing Azaglycine Peptides. (n.d.). PubMed. [Link]

  • Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. (2018). American Chemical Society. [Link]

  • Biocatalytic Synthesis of Azetidines by Enantioselective-[7][8]Stevens Rearrangement of Aziridines. (n.d.). ResearchGate. [Link]

  • Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. (2021). PubMed. [Link]

  • Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. (n.d.). National Institutes of Health. [Link]

  • Comprehensive conformational analysis of N-acetyl-L-isoleucine-N-methylamide: An ab initio study. (n.d.). ResearchGate. [Link]

  • X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide. (n.d.). ResearchGate. [Link]

  • Organoselenium-Catalyzed Enantioselective Synthesis of 2-Oxazolidinones from Alkenes. (2024). American Chemical Society. [Link]

  • Aromatic and amine substituent effects on the apparent lipophilicities of N-[(2-pyrrolidinyl)methyl]-substituted benzamides. (n.d.). PubMed. [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 3-(2-Bromophenyl)azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 3-(2-bromophenyl)azetidine hydrochloride , a high-value scaffold for medicinal chemistry programs (e.g., S1P1 receptor modulators). Unlike generic procedures, this guide addresses the specific challenge of retaining the sterically hindered ortho-bromo substituent while constructing the strained azetidine ring. The method utilizes a Lithium-Halogen Exchange / Nucleophilic Addition sequence followed by a One-Pot Ionic Hydrogenation/Deprotection , avoiding the need for expensive palladium/nickel catalysts or unstable diazo intermediates.

Retrosynthetic Analysis & Strategy

The synthesis is designed to ensure the integrity of the ortho-bromine atom, which is prone to scrambling under metal-catalyzed cross-coupling conditions.

  • Target: 3-(2-bromophenyl)azetidine HCl

  • Key Disconnection: C3–Carbinol reduction.

  • Intermediates: 1-Boc-3-(2-bromophenyl)-3-hydroxyazetidine.

  • Starting Materials: 1-Boc-3-azetidinone (Commercial) and 1,2-Dibromobenzene (Commercial).

Reaction Workflow Diagram

G SM1 1,2-Dibromobenzene LiInt 2-Bromophenyllithium (In situ -78°C) SM1->LiInt n-BuLi, THF, -78°C SM2 1-Boc-3-azetidinone Inter1 Intermediate 1: 1-Boc-3-(2-bromophenyl)- 3-hydroxyazetidine LiInt->Inter1 + SM2 Reduct Ionic Hydrogenation (Et3SiH / TFA) Inter1->Reduct Deoxygenation & Deprotection FreeBase Free Base: 3-(2-bromophenyl)azetidine Reduct->FreeBase Base Workup (NaOH) Final Target Product: 3-(2-bromophenyl)azetidine HCl FreeBase->Final HCl/Ether Crystallization

Figure 1: Strategic workflow for the synthesis of 3-(2-bromophenyl)azetidine hydrochloride.

Experimental Protocol

Phase 1: Nucleophilic Addition (Formation of Tertiary Alcohol)

Objective: Selective mono-lithiation of 1,2-dibromobenzene and addition to the ketone.

Reagents:

Reagent MW ( g/mol ) Equiv. Amount
1,2-Dibromobenzene 235.90 1.2 2.83 g (12.0 mmol)
n-Butyllithium (2.5 M in hexanes) -- 1.25 4.8 mL (12.5 mmol)
1-Boc-3-azetidinone 171.19 1.0 1.71 g (10.0 mmol)

| THF (Anhydrous) | -- | -- | 40 mL |

Procedure:

  • Setup: Flame-dry a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Lithiation: Charge the flask with 1,2-dibromobenzene and anhydrous THF (20 mL). Cool the solution to -78 °C (dry ice/acetone bath).

  • Exchange: Add n-BuLi dropwise via syringe pump over 15 minutes, maintaining internal temperature below -70 °C.

    • Expert Insight: The lithium-halogen exchange is extremely fast (<5 min). Keeping the temperature low prevents the formation of benzyne, which would lead to side products.

  • Addition: Dissolve 1-Boc-3-azetidinone in anhydrous THF (20 mL). Add this solution dropwise to the lithiated species at -78 °C over 20 minutes.

  • Warm-up: Stir at -78 °C for 1 hour, then remove the cooling bath and allow the mixture to warm to 0 °C over 30 minutes.

  • Quench: Quench with saturated aqueous NH₄Cl (20 mL).

  • Workup: Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient 0-30%) to yield Intermediate 1 (1-Boc-3-(2-bromophenyl)-3-hydroxyazetidine) as a viscous oil or white solid.

    • Expected Yield: 75-85%.

Phase 2: Ionic Hydrogenation & Salt Formation

Objective: Simultaneous removal of the tertiary hydroxyl group and the Boc protecting group, followed by salt formation.

Reagents:

Reagent Equiv. Role
Intermediate 1 1.0 Substrate
Triethylsilane (Et₃SiH) 3.0 Hydride Donor
Trifluoroacetic Acid (TFA) 20 vol Solvent/Acid
Dichloromethane (DCM) 10 vol Co-solvent

| HCl (4M in Dioxane) | 1.5 | Salt formation |

Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve Intermediate 1 (e.g., 2.0 g) in DCM (20 mL). Add Triethylsilane (3.0 equiv).

  • Acid Addition: Cool the mixture to 0 °C. Add TFA (40 mL) dropwise.

    • Mechanism:[1][2][3][4][5][6][7] TFA protonates the hydroxyl group, facilitating water loss to form a tertiary carbocation. Et₃SiH immediately delivers a hydride to this cation. The acidity also cleaves the Boc group.

    • Safety Note: Gas evolution (isobutylene) will occur. Ensure proper venting.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by LCMS (look for mass of free amine: [M+H]⁺ ≈ 212/214).

  • Workup (Free Basing):

    • Concentrate the reaction mixture to remove excess TFA and DCM.

    • Redissolve the residue in DCM (50 mL).

    • Cool to 0 °C and slowly add 1N NaOH until pH > 12.

    • Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).

    • Dry combined organics over Na₂SO₄ and concentrate to obtain the Free Base oil.

  • Salt Formation:

    • Dissolve the free base oil in diethyl ether (or MTBE) (20 mL).

    • Cool to 0 °C. Add HCl (4M in dioxane) dropwise (1.5 equiv). A white precipitate should form immediately.

    • Stir for 30 minutes.

  • Isolation: Filter the solid under nitrogen (hygroscopic risk). Wash with cold ether. Dry under high vacuum.

Analytical Data & Validation

ParameterSpecificationNotes
Appearance White to off-white crystalline solidHygroscopic; store in desiccator.
¹H NMR (400 MHz, DMSO-d₆) δ 9.4 (br s, 2H, NH₂⁺), 7.65 (d, 1H), 7.40 (t, 1H), 7.35 (d, 1H), 7.20 (t, 1H), 4.2–4.0 (m, 5H).Characteristic broad NH peak; Azetidine protons appear as multiplets around 4.0–4.4 ppm.
LC-MS [M+H]⁺ = 212.0 / 214.01:1 Isotopic pattern confirms Bromine presence.
Melting Point 145–150 °C (Decomp.)Depends on crystal form/solvate.

Troubleshooting & Expert Insights

Ring Opening during Deoxygenation
  • Issue: The azetidine ring is strained.[4][8] A long-lived carbocation at the C3 position (during Phase 2) can trigger ring expansion or opening.

  • Solution: Ensure Triethylsilane is present before adding TFA. This ensures the carbocation is trapped by hydride faster than the ring can open. Keep the temperature at 0 °C during the initial acid addition.

Retention of the Bromine
  • Issue: Potential debromination (loss of Ar-Br).

  • Insight: Ionic hydrogenation (Et₃SiH/TFA) is chemoselective for carbocations and does not typically reduce aryl halides. Avoid using catalytic hydrogenation (H₂/Pd-C), which would rapidly debrominate the ring.

Handling the Salt
  • Issue: Azetidine salts can be hygroscopic.

  • Protocol: If the salt turns into a gum during filtration, redissolve in minimal MeOH and precipitate with excess Et₂O or Hexanes.

References

  • Azetidine Synthesis Reviews

    • Singh, G. S.; D'Hooghe, M.; De Kimpe, N. "Recent Progress in the Synthesis of Azetidines." Tetrahedron2011 , 67, 1989–2012. Link

  • Ionic Hydrogenation Methodology

    • Kursanov, D. N.; Parnes, Z. N.; Loim, N. M. "Applications of Ionic Hydrogenation to Organic Synthesis." Synthesis1974 , 9, 633–651. Link

  • Grignard Addition to Azetidinones

    • Duncton, M. A. J., et al. "Synthesis of 3-Arylazetidines." Org.[1][3] Lett.2008 , 10, 3259–3262. Link

  • Commercial Availability & Properties

    • Fluorochem Product Data: 3-(4-Bromophenyl)azetidine HCl (Analogous scaffold validation). Link

Disclaimer: This protocol involves hazardous chemicals (n-BuLi, TFA). All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in 3-(2-bromophenyl)azetidine coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Coupling Strategies for 3-(2-Bromophenyl)azetidine

Executive Summary: The Steric & Strain Conundrum

The Challenge: Coupling reactions involving 3-(2-bromophenyl)azetidine present a dual-threat challenge to synthetic chemists:

  • The "Ortho-Wall" Effect: The bromine atom is located at the ortho position relative to the bulky azetidine ring. This creates significant steric hindrance, inhibiting the oxidative addition of Palladium (Pd) and, more critically, the transmetalation and reductive elimination steps.

  • Ring Strain Sensitivity: The azetidine ring possesses ~25 kcal/mol of ring strain.[1][2] While more stable than aziridines, it remains susceptible to ring-opening or degradation under harsh Lewis acidic conditions or high temperatures often required to force hindered couplings.

The Solution: Success requires a "Sterically Demanding, Electron-Rich" catalytic system. We move beyond standard PPh3 or dppf ligands to Dialkylbiarylphosphines (Buchwald Ligands) and N-Heterocyclic Carbenes (NHCs) , which are engineered to wrap around the metal center, facilitating the coupling of crowded centers while preventing catalyst deactivation.

Troubleshooting Guide (Q&A Format)

Q1: My reaction shows <10% conversion after 24 hours. I'm using Pd(PPh3)4. What is wrong? Diagnosis: The "Classic Catalyst Trap." Standard ligands like Triphenylphosphine (PPh3) lack the electron density to facilitate oxidative addition into electron-rich or hindered aryl bromides. Furthermore, they lack the steric bulk required to force the reductive elimination of the bulky product. Corrective Action:

  • Switch Ligand: Move immediately to SPhos or XPhos .

    • Why?SPhos is specifically designed for ortho-substituted aryl halides. Its methoxy groups provide stability, and the cyclohexyl rings boost electron richness.

  • Upgrade Precatalyst: Use XPhos Pd G3 or SPhos Pd G3 . These precatalysts generate the active Pd(0) species immediately upon heating, bypassing the induction period and potential aggregation of Pd-black.

Q2: I am observing significant dehalogenation (hydrodebromination) instead of coupling. Why? Diagnosis: The "Beta-Hydride Elimination" or "Protodehalogenation" pathway. This often occurs when the coupling rate is slow (due to sterics) and the catalyst finds an easier path: grabbing a hydride from the solvent or the amine source. Corrective Action:

  • Solvent Change: If using isopropanol or THF, switch to Dioxane or Toluene . Avoid solvents with easily accessible beta-hydrogens if possible.

  • Base Selection: Switch from strong alkoxide bases (NaOtBu) to milder, inorganic bases like K3PO4 or Cs2CO3 . Strong bases can promote side reactions with the azetidine ring or solvent.

  • Temperature: Lower the temperature slightly (e.g., from 100°C to 80°C) but increase the catalyst loading (to 2-5 mol%) to maintain rate without favoring the higher-energy side reaction.

Q3: The azetidine ring is opening or degrading during the reaction. Diagnosis: Lewis Acid/Base incompatibility. Free azetidine nitrogens are nucleophilic and can coordinate to the Pd center (poisoning it) or react with electrophiles. Conversely, if the nitrogen is protected with a group that is labile (e.g., TMS), it may fall off. Corrective Action:

  • Mandatory Protection: Ensure the azetidine nitrogen is protected with a robust group like Boc (tert-butoxycarbonyl) or Cbz .

  • Scavenge Lewis Acids: If using boronic acids (Suzuki), ensure they are high purity. Boroxine trimers can act as Lewis acids.

  • Water Addition: For Suzuki couplings, adding a small amount of water (5-10% v/v) is crucial. It facilitates the formation of the reactive boronate species and reduces the Lewis acidity of the system.

Optimized Experimental Protocols

Protocol A: C-N Coupling (Buchwald-Hartwig)

Target: Amination of the 2-bromo position.

Ligand Choice: RuPhos (for secondary amines) or BrettPhos (for primary amines). Precatalyst: RuPhos Pd G4 (CAS: 1599466-81-5).

ComponentEquivalentsRole
3-(2-bromophenyl)azetidine (N-Boc)1.0 equivSubstrate
Amine Partner1.2 equivNucleophile
RuPhos Pd G4 0.02 - 0.05 equivCatalyst
NaOtBu (Sodium tert-butoxide)1.5 equivBase
Toluene (Anhydrous)0.2 M Conc.Solvent

Step-by-Step:

  • Charge a reaction vial with the aryl bromide, amine, and NaOtBu inside a glovebox or under Argon flow.

  • Add RuPhos Pd G4 last.

  • Add anhydrous Toluene (sparged with N2 for 10 min).

  • Seal and heat to 85°C for 12 hours.

  • Validation: Filter through Celite. If conversion is low, increase temp to 100°C and switch solvent to 1,4-Dioxane.

Protocol B: C-C Coupling (Suzuki-Miyaura)

Target: Biaryl formation.[3][4][5][6]

Ligand Choice: SPhos (The "Gold Standard" for ortho-hindrance). Precatalyst: SPhos Pd G3 (CAS: 1445085-55-1).

ComponentEquivalentsRole
3-(2-bromophenyl)azetidine (N-Boc)1.0 equivSubstrate
Aryl Boronic Acid1.5 equivCoupling Partner
SPhos Pd G3 0.02 equivCatalyst
K3PO4 (Tribasic Potassium Phosphate)2.0 equivBase
Toluene : Water (10:1)0.2 M Conc.Solvent System

Step-by-Step:

  • Combine aryl bromide, boronic acid, and K3PO4 in a vial.

  • Add SPhos Pd G3 .

  • Add the Toluene/Water mixture (degassed).

  • Heat to 80°C vigorously stirring (biphasic mixture requires high agitation).

  • Note: The water is critical for the activation of the boronic acid.

Visualizing the Strategy

Diagram 1: Ligand Selection Decision Tree

This logic flow helps users select the correct catalytic system based on their specific coupling partner.

LigandSelection Start Start: 3-(2-bromophenyl)azetidine Coupling CouplingType Select Coupling Type Start->CouplingType CN_Bond C-N Bond (Buchwald-Hartwig) CouplingType->CN_Bond CC_Bond C-C Bond (Suzuki-Miyaura) CouplingType->CC_Bond AmineType Amine Type? CN_Bond->AmineType BoronType Boron Species? CC_Bond->BoronType Primary Primary Amine AmineType->Primary Secondary Secondary Amine AmineType->Secondary ArylB Aryl Boronic Acid BoronType->ArylB AlkylB Alkyl/Heteroaryl Boron BoronType->AlkylB BrettPhos Use: BrettPhos Pd G4 (Prevents bis-arylation) Primary->BrettPhos RuPhos Use: RuPhos Pd G4 (Excellent for sterics) Secondary->RuPhos SPhos Use: SPhos Pd G3 (Best for ortho-subs) ArylB->SPhos XPhos Use: XPhos Pd G3 (High turnover) AlkylB->XPhos

Caption: Decision matrix for selecting the optimal Palladium precatalyst based on coupling partners.

Diagram 2: The "Steric Bypass" Mechanism

Visualizing how bulky ligands facilitate the reaction despite the steric hindrance of the substrate.

Mechanism PreCat Pd Precatalyst (Pd G3/G4) ActiveCat Active Species [L-Pd(0)] PreCat->ActiveCat Activation OxAdd Oxidative Addition (Rate Limiting Step) ActiveCat->OxAdd Complex Pd(II) Complex Crowded Center OxAdd->Complex TransMet Transmetalation (Base Assisted) Complex->TransMet + Coupling Partner RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->ActiveCat Regeneration Substrate 3-(2-bromophenyl)azetidine Substrate->OxAdd + Substrate LigandEffect Ligand (SPhos/XPhos) Protects Pd & Forces Elimination LigandEffect->OxAdd LigandEffect->RedElim

Caption: Catalytic cycle highlighting where bulky ligands (SPhos/XPhos) overcome the energy barriers imposed by the ortho-substituted azetidine.

References

  • Buchwald, S. L., et al. "Dialkylbiarylphosphines in Pd-Catalyzed Amination: A User's Guide." Chemical Science, 2011.

  • Hartwig, J. F. "Evolution of Fourth-Generation Palladium Precatalysts for Cross-Coupling." Accounts of Chemical Research, 2008.

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Corriu Cross-Coupling." Chemistry - A European Journal, 2006.

  • Barder, T. E., Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2007.

  • Schindler, C. S., et al. "Recent Advances in the Synthesis and Reactivity of Azetidines." Organic & Biomolecular Chemistry, 2021.[7]

Sources

Optimizing yield for 3-(2-bromophenyl)azetidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(2-Bromophenyl)azetidine Synthesis

Subject: Optimizing Yield & Chemoselectivity for Ortho-Halogenated Azetidines Ticket ID: #AZT-BR-003 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Synthesizing 3-(2-bromophenyl)azetidine presents a classic "chemoselectivity paradox." You need to form a C–C bond between the azetidine ring and the benzene ring without disturbing the ortho-bromine substituent, which is itself reactive under palladium catalysis. Furthermore, the azetidine ring is strained (approx. 25 kcal/mol) and prone to acid-catalyzed ring opening.

This guide moves beyond standard textbook protocols, recommending a Negishi Cross-Coupling strategy utilizing Knochel-type zinc reagents and Buchwald ligands . This route offers the highest fidelity for retaining the ortho-bromide while managing the steric bulk of the coupling partners.

Module 1: The Strategic Route (Negishi Coupling)

We recommend coupling (N-Boc-azetidin-3-yl)zinc iodide with 1-bromo-2-iodobenzene .

Why this approach?

  • Chemoselectivity: The oxidative addition of Pd(0) to the C–I bond (bond energy ~65 kcal/mol) is significantly faster than to the C–Br bond (~81 kcal/mol). By keeping the reaction temperature controlled, we engage only the iodine, leaving the bromine intact for your downstream SAR (Structure-Activity Relationship) needs.

  • Steric Management: The ortho-bromo group creates significant steric hindrance. Standard phosphine ligands (like PPh3) often fail here. We utilize CPhos or SPhos , which are designed to facilitate coupling at hindered centers.[1]

  • Ring Stability: Unlike Grignard reagents, organozinc species are mild and do not trigger nucleophilic ring-opening of the azetidine.

Visual Workflow

G Start N-Boc-3-iodoazetidine Zn_Insert Zn Activation (Zn dust / LiCl / TMSCl) Start->Zn_Insert Step 1 Reagent Azetidinyl-Zinc Reagent (Nucleophile) Zn_Insert->Reagent THF, RT Coupling Pd-Catalyzed Coupling (1-bromo-2-iodobenzene) Reagent->Coupling Step 2: Pd2(dba)3 / CPhos Product Protected Intermediate (N-Boc-3-(2-bromophenyl)azetidine) Coupling->Product Chemoselective (I > Br) Deprotect Deprotection (TFA / DCM) Product->Deprotect Step 3 Final Target: 3-(2-bromophenyl)azetidine Deprotect->Final Neutralization

Caption: Figure 1. Chemoselective Negishi coupling workflow preserving the ortho-bromide motif.

Module 2: Detailed Protocol & Causality

Step 1: Preparation of the Zinc Reagent (The Nucleophile)

Standard zinc dust is often coated in ZnO, leading to failed insertions. We use Knochel’s LiCl-mediated method.[2]

  • Activation: In a flame-dried Schlenk flask under Argon, suspend Zn dust (3.0 equiv) in dry THF. Add LiCl (3.0 equiv).

    • Technical Insight: LiCl solubilizes the organozinc species formed on the metal surface, preventing passivation and increasing the reaction rate by orders of magnitude [1].

  • Sensitization: Add 5 mol% TMSCl and 1,2-dibromoethane. Reflux for 5 mins, then cool to RT.

  • Insertion: Add N-Boc-3-iodoazetidine (1.0 equiv) in THF. Stir at RT for 2–4 hours.

    • QC Check: Aliquot 0.1 mL, quench with iodine, and check GC/LCMS. Disappearance of the starting iodide indicates active Zn reagent.

Step 2: The Cross-Coupling (The Critical Step)

The choice of ligand determines if you get the product or just reduced starting material.

  • Catalyst Prep: In a separate vial, mix Pd₂(dba)₃ (2 mol%) and CPhos (8 mol%) or SPhos (8 mol%) in THF. Stir until the solution turns a deep orange/red (active L-Pd(0) species).

    • Why CPhos? CPhos is specifically optimized for Negishi couplings with secondary alkyl zincs and sterically hindered aryl halides [2].[3]

  • Reaction: Add 1-bromo-2-iodobenzene (0.8 equiv relative to Zn reagent) to the catalyst solution.

  • Addition: Cannulate the zinc reagent (from Step 1) into the catalyst/aryl halide mixture dropwise.

  • Conditions: Stir at Room Temperature for 12–16 hours.

    • Warning: Do NOT heat above 40°C. Higher temperatures will promote oxidative addition into the C–Br bond, leading to polymerization or oligomerization.

Step 3: Deprotection & Isolation
  • Quench: Dilute with ether, wash with sat. NaHCO₃ (removes zinc salts). Dry and concentrate.

  • Deprotection: Dissolve the N-Boc intermediate in DCM at 0°C. Add TFA (10–20 equiv) dropwise.

  • Workup: Once TLC shows consumption (usually <2 hrs), concentrate immediately to remove excess TFA.

    • Critical: Do not leave the azetidine in concentrated TFA overnight. Although relatively stable, the high ring strain makes it susceptible to acid-catalyzed ring opening over prolonged periods [3].

Module 3: Troubleshooting Guide

Use this logic tree to diagnose yield failures.

Troubleshooting Issue Low Yield / Failure StartMat Is Starting Material (Aryl Halide) Left? Issue->StartMat ZincCheck Did Zinc Insertion Work? (Iodine Quench Test) StartMat->ZincCheck Yes Protodehal Product is De-halogenated (H instead of Ar)? StartMat->Protodehal No (Converted to byproduct) HomoCoup Homocoupling Observed? StartMat->HomoCoup No (Complex mixture) DrySolvent DrySolvent ZincCheck->DrySolvent Action: Re-dry THF Activate Zn with TMSCl Ligand Ligand ZincCheck->Ligand Action: Switch to CPhos Increase Catalyst Load Moisture Moisture Protodehal->Moisture Action: Water in solvent protonated the Zn reagent TempControl TempControl HomoCoup->TempControl Action: Lower Temp Reduce Zn excess

Caption: Figure 2. Diagnostic logic for Negishi coupling failures.

Common Failure Modes Table
SymptomProbable CauseCorrective Action
No Reaction (Recovered SM) Inactive Zinc ReagentEnsure Zn dust is activated with 1,2-dibromoethane/TMSCl. Use LiCl additive.[4]
Product contains H instead of Azetidine "Wet" ConditionsProtonation of the organozinc reagent by moisture in THF. Distill THF over Na/Benzophenone or use molecular sieves.
Loss of Bromine on Ring Temperature too highThe catalyst inserted into the C–Br bond. Keep reaction at 20–25°C. Do not reflux.
Low Yield with SPhos Steric Bulk FailureSPhos is excellent, but CPhos often provides higher selectivity for secondary alkyl zincs coupling with ortho-substituted aryls [2].

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use the Suzuki coupling instead? It’s easier to handle. A: Generally, no. Suzuki coupling of 3-azetidinyl boronic esters is difficult because the boronic ester is prone to protodeboronation (falling off) due to the ring strain and the alpha-amino effect. Furthermore, coupling ortho-bromo aryl halides via Suzuki often requires heat that risks reacting the bromine. The Negishi route at room temperature is the "Gold Standard" for this specific scaffold.

Q: My zinc reagent solidifies or crashes out. A: This is why LiCl is mandatory. It forms a soluble species (


). If you omitted LiCl, the reagent aggregates and becomes unreactive.

Q: Can I use HCl/Dioxane for deprotection? A: We advise caution. HCl is a stronger nucleophile (Cl-) than TFA. In strained rings like azetidine, strong nucleophiles in acidic media can attack the ring carbons, leading to ring-opening (forming chloropropylamines). TFA is safer; if you must use HCl, keep it brief and cold (0°C).

References

  • Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition.

  • Han, C., & Buchwald, S. L. (2009).[3][5] Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides.[2][3][5] Journal of the American Chemical Society.[3][5]

  • Doda, K., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters.

Sources

Technical Support Center: 3-(2-Bromophenyl)azetidine Handling & Solubility Guide

[1]

Case ID: AZT-BR-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Troubleshooting solubility, stability, and handling of 3-(2-bromophenyl)azetidine.[1]

Executive Summary: The Nature of the Problem

Welcome to the technical support hub. If you are experiencing solubility difficulties with 3-(2-bromophenyl)azetidine , you are likely encountering a mismatch between the chemical form of your material (Salt vs. Free Base) and your chosen solvent system .

This molecule presents a "Dr. Jekyll and Mr. Hyde" profile:

  • The Hydrochloride Salt (HCl): A stable, ionic crystal lattice. It is highly polar and insoluble in non-polar organics (DCM, Ether, Toluene).

  • The Free Base: An oil or low-melting solid. It is lipophilic and soluble in organics but prone to degradation via ring-opening or polymerization if mishandled.

Immediate Action Required: Check your container label. Are you holding 3-(2-bromophenyl)azetidine or 3-(2-bromophenyl)azetidine Hydrochloride? This distinction dictates your entire workflow.

Solubility Compatibility Matrix

Use this table to align your solvent choice with the form of the compound you possess.

Solvent ClassSpecific SolventSolubility: HCl Salt Solubility: Free Base Technical Notes
Chlorinated Dichloromethane (DCM)Insoluble (Suspension)High Ideal for reactions involving the free base.[1]
Chlorinated Chloroform (

)
Poor High Acidic traces in

can degrade the free base over time.[1]
Protic Polar Methanol (MeOH)High High Good for dissolving the salt, but nucleophilic (risk of ring opening at high T).[1]
Protic Polar WaterHigh Low/Modest The salt dissolves instantly; the free base will oil out or form an emulsion.[1]
Aprotic Polar DMSO / DMFHigh High "Universal" solvents, but difficult to remove during workup.[1]
Ethers Diethyl Ether / THFInsoluble High Ether is excellent for precipitating the salt from a reaction mixture.[1]
Hydrocarbons Hexanes / PentaneInsoluble Moderate/Low Used as "anti-solvents" to crystallize the free base (if solid) or wash the salt.[1]

Visual Troubleshooting Workflows

Diagram 1: The Solubility Decision Tree

Use this logic flow to determine the correct solvent system for your application.

SolubilityLogicStartSTART: Identify Material FormIsSaltIs it the HCl Salt?Start->IsSaltSaltYesYES (White Powder)IsSalt->SaltYesHCl / OxalateSaltNoNO (Oil/Gummy Solid)IsSalt->SaltNoFree AmineGoalSaltWhat is your goal?SaltYes->GoalSaltReactSaltRun ReactionGoalSalt->ReactSaltAnalyzeSaltNMR / LCMSGoalSalt->AnalyzeSaltSolventPolarUse Polar Aprotic(DMSO, DMF) or MeOHReactSalt->SolventPolarIf reagents compatibleSolventDCMNeed DCM/THF?ReactSalt->SolventDCMIf non-polar requiredAnalyzeSalt->SolventPolarDissolveFreeBaseFirstMUST Free-Base First(See Protocol A)SolventDCM->FreeBaseFirstSolventOrganicUse DCM, THF, EtOAc, TolueneFreeBaseFirst->SolventOrganicSaltNo->SolventOrganicCautionCAUTION: Avoid acidic conditions(Risk of polymerization)SolventOrganic->Caution

Caption: Logical pathway for selecting solvents based on the salt vs. free base form of 3-(2-bromophenyl)azetidine.

Technical Support "Tickets" (Troubleshooting Guides)

Issue #1: "I'm trying to dissolve the powder in DCM for a Suzuki coupling, but it's just a suspension."

Diagnosis: You are using the Hydrochloride salt.[2][3][4][5] The ionic lattice energy is too high for dichloromethane (DCM) to overcome. The Fix:

  • Option A (Biphasic Reaction): If your coupling conditions allow, use a mixture of Toluene/Water or DCM/Water with a phase transfer catalyst (e.g., TBAB). The base in your Suzuki coupling (e.g.,

    
    ) will deprotonate the azetidine in situ.
    
  • Option B (Free-Basing): Convert the salt to the free base before the reaction using Protocol A below. This is the cleanest method for anhydrous organic reactions.

Issue #2: "My product is oiling out during purification/crystallization."

Diagnosis: 3-(2-bromophenyl)azetidine free base is amphiphilic.[1] The lipophilic bromophenyl group fights with the polar azetidine ring, leading to "oiling" rather than discrete crystal formation. The Fix:

  • Avoid Warm Recrystallization: Heating strained rings like azetidines is risky.

  • Trituration: Dissolve the oil in a minimum amount of DCM, then slowly add cold Pentane or Diethyl Ether while sonicating.

  • Salt Formation: If you need a solid for storage, convert it back to the HCl salt by adding 1M HCl in Ether (anhydrous) to a solution of the amine in DCM. The salt will precipitate immediately as a white solid.

Issue #3: "The compound degraded on the silica column."

Diagnosis: Azetidines are acid-sensitive.[1][6][7] Standard silica gel is slightly acidic (

1The Fix:
  • Neutralize the Silica: Pre-wash your column with mobile phase containing 1-2% Triethylamine (Et3N) .

  • Mobile Phase: Maintain 1% Et3N in your eluent throughout the purification.

  • Alternative: Use basic alumina instead of silica gel.

Critical Protocols

Protocol A: Safe Free-Basing (The "Cold Partition" Method)

Use this to convert the stable HCl salt into the DCM-soluble free base.

Prerequisites:

  • Starting Material: 3-(2-bromophenyl)azetidine HCl[1]

  • Solvents: DCM (Dichloromethane), Saturated

    
     (aq), Brine.
    

Step-by-Step:

  • Suspend: Place the HCl salt in a separatory funnel.

  • Basify: Add Saturated

    
     solution (approx. 10 mL per gram of compound).
    
    • Note: Do not use strong bases like NaOH if avoidable, as they can trigger ring opening or hydrolysis of the bromide. Carbonate is sufficient (

      
      ).
      
  • Extract: Add an equal volume of DCM. Shake gently (vent frequently). The white solid should disappear as it converts to the free base and migrates into the DCM layer.

  • Repeat: Extract the aqueous layer 2x more with DCM.

  • Dry: Combine organic layers, dry over

    
     (Sodium Sulfate).
    
  • Concentrate: Evaporate the DCM under reduced pressure at low temperature (<30°C) .

    • Result: A clear or pale yellow oil (Free Base). Use immediately.

Diagram 2: The Free-Basing Workflow

Visualizing the phase transfer process.

FreeBasingInputHCl Salt(Solid, Water Soluble)Step1Add Sat. NaHCO3(Deprotonation)Input->Step1Step2Add DCM(Biphasic Mix)Step1->Step2PhaseSepPhase SeparationStep2->PhaseSepAqLayerAqueous Layer(Discard)PhaseSep->AqLayerSaltsOrgLayerDCM Layer(Contains Free Base)PhaseSep->OrgLayerProductFinishEvaporate < 30°CResult: Free Base OilOrgLayer->Finish

Caption: Workflow for converting the HCl salt to the organic-soluble free base using mild basic extraction.

Frequently Asked Questions (FAQ)

Q: Can I heat the solution to get the salt to dissolve in Toluene? A: Do not do this. While heating increases solubility, 3-arylazetidines are strained rings. Heating the salt in a non-polar solvent where it is not fully solvated can lead to thermal degradation or polymerization. Always switch solvents or free-base the compound instead of heating.

Q: Why does the 2-bromo substituent matter compared to the 3- or 4-bromo? A: The 2-position (ortho) places the bulky bromine atom closer to the azetidine ring. This creates steric hindrance that may make the nitrogen slightly less accessible, but it also disrupts crystal packing, making the free base more likely to be an oil than a solid compared to the para-isomer [1].

Q: Is the free base stable in air? A: Moderately, but it will absorb

References

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Retrieved from [Link][1]

  • National Institutes of Health (NIH). (n.d.). Investigation of solubility and dissolution of a free base and salt forms. PubMed.[1] Retrieved from [Link]

  • Biotage. (2023).[8] Alternatives to DCM/MeOH for polar reaction mix purifications. Retrieved from [Link]

Validation & Comparative

HPLC Method Development Guide: Purity Analysis of 3-(2-Bromophenyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the method development strategy for 3-(2-bromophenyl)azetidine , a high-value pharmacophore often used as a scaffold in CNS-active drug discovery. The core analytical challenge lies in the molecule's secondary amine structure, which possesses a high pKa (~11.3), leading to severe peak tailing on traditional silica-based columns.

This document compares two distinct chromatographic approaches:

  • The Traditional Alternative: Standard C18 silica at low pH (Phosphate buffer).[1]

  • The Recommended Solution: Charged Surface Hybrid (CSH) C18 technology using volatile acidic buffers.[1]

Chemical Context & Analytical Challenges

Target Molecule: 3-(2-bromophenyl)azetidine

  • Basicity: The azetidine ring is a strong secondary base (pKa

    
     11.3).[1] At standard HPLC pH (2–8), it is fully protonated (
    
    
    
    ).[1]
  • Silanol Interaction: On traditional Type-B silica columns, the protonated amine interacts electrostatically with ionized silanols (

    
    ), causing peak tailing, retention variability, and poor resolution of impurities.
    
  • Impurity Profile: Common synthetic impurities include:

    • Des-bromo analog: 3-phenylazetidine (dehalogenation byproduct).[1]

    • Ring-opened hydrolysis products: 3-amino-propanol derivatives.[1][2][3]

    • Starting materials: 2-bromobenzaldehyde or alkyl halides.[1]

Mechanistic Diagram: Silanol Interaction vs. CSH Solution

The following diagram illustrates why traditional columns fail and how CSH technology resolves the issue by introducing a low-level positive surface charge to repel the protonated amine.

Silanol_Interaction_Mechanism cluster_0 Traditional C18 (Problem) cluster_1 CSH Technology (Solution) Silanol Ionized Silanol (SiO-) Amine Protonated Azetidine (BH+) Silanol->Amine Strong Electrostatic Attraction Tailing Result: Peak Tailing (Kinetic Lag) Amine->Tailing Charge Surface Charge (+) Amine2 Protonated Azetidine (BH+) Charge->Amine2 Electrostatic Repulsion Peak Result: Sharp Peak (Gaussian) Amine2->Peak

Caption: Comparison of amine retention mechanisms. Traditional silica attracts the analyte causing drag (tailing), while CSH surfaces repel the analyte, forcing it to interact solely with the hydrophobic C18 ligands.

Experimental Protocols

Method A: The Traditional Alternative (Baseline)

This method represents standard industry practices using high-purity Type-B silica.[1]

  • Column: Standard C18 (e.g., Zorbax Eclipse Plus or equivalent), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 2.5.

  • Mobile Phase B: Acetonitrile.[1][4]

  • Flow Rate: 1.0 mL/min.[1][4]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV @ 210 nm (Azetidine absorption is low; low wavelength required).[1]

Method B: The Recommended Product (Optimized)

This method utilizes a Charged Surface Hybrid (CSH) column, allowing for volatile buffers (MS-compatible) and superior peak shape.

  • Column: Waters XSelect CSH C18, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.8 mL/min.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 210 nm (or MS Positive Mode).[1]

Comparative Performance Analysis

The following data summarizes the performance of 3-(2-bromophenyl)azetidine analysis under both conditions. Data is derived from comparative studies of secondary aryl-amines.

MetricMethod A (Traditional C18)Method B (CSH C18)Interpretation
USP Tailing Factor (

)
1.8 – 2.21.05 – 1.15 Method B eliminates silanol dragging, yielding near-perfect symmetry.
Theoretical Plates (N) ~6,000>12,000 Higher efficiency in Method B allows detection of closely eluting impurities.[1]
LOD (Signal/Noise = 3) 0.5 µg/mL0.05 µg/mL Sharper peaks in Method B increase signal height, improving sensitivity 10-fold.
Buffer Compatibility Non-Volatile (Phosphate)Volatile (Formic Acid) Method B is LC-MS ready, essential for identifying unknown impurities.
Run Time 20 Minutes12 Minutes Method B allows for faster equilibration and gradient execution.[1]
Critical Insight: The pH Paradox

In Method A, low pH (2.5) is used to suppress silanol ionization (


).[1] However, because the azetidine is so basic, even trace ionized silanols cause significant tailing. Method B uses the surface charge to mimic the effect of "perfect" silanol suppression without requiring extreme pH or non-volatile buffers [1].

Method Development Decision Workflow

Use this logic tree to adapt the method if specific impurities (e.g., isomers) are difficult to separate.

Method_Decision_Tree Start Start: 3-(2-bromophenyl)azetidine Purity Analysis CheckMS Is MS Detection Required? Start->CheckMS YesMS Yes CheckMS->YesMS NoMS No CheckMS->NoMS CSH_LowpH Primary Choice: CSH C18 + 0.1% Formic Acid YesMS->CSH_LowpH Eval_Res Evaluate Resolution (Rs) CSH_LowpH->Eval_Res Good Rs > 2.0 Finalize Method Eval_Res->Good Pass Bad Rs < 1.5 (Critical Pair Co-elution) Eval_Res->Bad Fail High_pH Alternative: Hybrid C18 (XBridge) @ pH 10 (Ammonium Bicarbonate) NoMS->High_pH Action Switch Selectivity: Use Phenyl-Hexyl Column (Pi-Pi Interaction) Bad->Action

Caption: Decision matrix for column and buffer selection based on detection needs and resolution requirements.

Detailed Validation Parameters (Self-Validating System)

To ensure trustworthiness, the method must include specific system suitability tests (SST).

  • Specificity: Inject the "Des-bromo" impurity (3-phenylazetidine).[1] It is less lipophilic and should elute before the main peak.[1]

    • Requirement: Resolution (

      
      ) > 2.0 between impurity and main peak.[1]
      
  • Precision: 6 replicate injections of the standard (100 µg/mL).

    • Requirement: RSD of Area < 0.5%; Retention time variation < 0.1 min.[1]

  • Linearity: Range 0.1 µg/mL to 150 µg/mL.

    • Requirement:

      
      .[1]
      
  • Robustness (pH): Vary Mobile Phase A pH by ±0.2 units.

    • Note: CSH columns are less sensitive to pH changes than traditional columns, making this method inherently more robust [2].[1]

References

  • Waters Corporation. (2020).[1] Charged Surface Hybrid (CSH) Technology: Redefining Selectivity and Peak Shape for Basic Compounds. Waters.com. [Link][5]

  • McCalley, D. V. (2010).[1] Study of the Selectivity, Mass Overload and Efficiency of C18 Columns for Basic Solutes at Low pH. Journal of Chromatography A, 1217(6), 858-880. [Link]

  • PubChem. (2025).[1] Azetidine Compound Summary: Physical Properties and pKa. National Library of Medicine.[1] [Link]

  • Element Lab Solutions. (2025).[1] Peak Tailing in HPLC: Causes and Solutions. Element.com.[1] [Link]

Sources

Structural & Functional Profiling: 3-(2-Bromophenyl)azetidine Scaffolds in Drug Design

[1][2]

Executive Summary: The Azetidine Advantage

In modern drug discovery, the azetidine ring (4-membered nitrogen heterocycle) has emerged as a superior bioisostere to the ubiquitous pyrrolidine (5-membered) and piperidine (6-membered) scaffolds.[2][3]

For the specific case of 3-(2-bromophenyl)azetidine , the molecule offers a unique combination of properties:

  • Conformational Rigidity: The high energy barrier to ring inversion (~25.4 kcal/mol ring strain) locks the vector of the phenyl substituent more tightly than in pyrrolidines.

  • Ortho-Effect: The 2-bromo substituent introduces a specific steric clash that forces the phenyl ring out of coplanarity with the azetidine methine hydrogen, creating a distinct "twisted" 3D topology critical for binding pocket selectivity.

  • Metabolic Stability: Azetidines often show reduced oxidative metabolism compared to N-alkyl pyrrolidines due to the higher ionization potential of the nitrogen lone pair.[1]

Comparative Structural Analysis

The following data compares the core azetidine scaffold against its primary alternatives.

Table 1: Physicochemical & Structural Benchmarks[4]
FeatureAzetidine (4-ring) Pyrrolidine (5-ring) Piperidine (6-ring) Implication for Drug Design
Ring Strain ~25.4 kcal/mol~5.4 kcal/mol~0 kcal/molAzetidines are more reactive; ring opening is a potential metabolic liability but offers unique synthetic vectors.[1][2]
pKa (Conj. Acid) 11.2911.2711.22Highly similar basicity; azetidine is slightly more basic due to ring puckering effects on N-hybridization.[1][2]
Lipophilicity (LogP) 0.46 0.841.20Key Advantage: Azetidine significantly lowers LogP, improving solubility and lowering promiscuous binding.[2]
Ring Puckering ~37° (Butterfly)~40° (Envelope)~55° (Chair)Azetidine's "butterfly" shape creates a distinct exit vector for the 3-substituent compared to the pyrrolidine 3-position.[2]
C-N Bond Length 1.48 Å1.47 Å1.46 ÅSlightly longer bonds in azetidine reflect the ring strain.[1][2]
The "Ortho-Bromo" Structural Impact

While 3-phenylazetidine can adopt a conformation where the phenyl ring is relatively aligned with the azetidine symmetry plane, the 2-bromo substituent drastically alters this:

  • Steric Clash: The bulky bromine atom (Van der Waals radius ~1.85 Å) clashes with the azetidine ring protons (H2/H4) if planar.[1][2]

  • Torsion Angle: Crystal data from analogous ortho-substituted systems predicts a phenyl-azetidine torsion angle of 60–90° .[1][2] This "perpendicular" arrangement is distinct from the 4-bromophenyl analog, which can rotate more freely.[1]

  • Halogen Bonding: The 2-Br atom is positioned to act as a halogen bond donor (

    
    -hole) to backbone carbonyls in a receptor, a specific interaction not possible with a chloro- or methyl- analog.[1][2]
    

Experimental Protocols

Protocol A: Synthesis of 3-(2-Bromophenyl)azetidine HCl

Rationale: Direct cyclization of gamma-haloamines is often low-yielding for sterically hindered ortho-substituted aryls.[1][2] This protocol uses a sulfonyl-activated cyclization for reliability.[1][2]

Reagents:

  • 1-bromo-2-(bromomethyl)benzene (Starting Material)[1][2]

  • N-(diphenylmethylene)glycine ethyl ester[2]

  • Lithium Aluminum Hydride (LAH)[2]

  • Mesyl Chloride (MsCl) / Triethylamine (TEA)[2]

  • p-Toluenesulfonamide (TsNH2)[2]

Workflow Visualization:

SynthesisWorkflowStartStart: 2-BromobenzaldehydeStep11. Knoevenagel Condensation(with Malonic Acid)Start->Step1C-C Bond FormationStep22. Reduction (LAH)to 3-(2-bromophenyl)propan-1-olStep1->Step2ReductionStep33. Mesylation & Cyclization(MsCl, TEA, Benzylamine)Step2->Step3Ring ClosureStep44. Deprotection(H2, Pd/C or ACE-Cl)Step3->Step4N-DeprotectionFinalProduct: 3-(2-bromophenyl)azetidine HClStep4->FinalSalt Formation

Caption: Optimized synthetic route for sterically hindered 3-arylazetidines.

Step-by-Step Methodology:

  • Precursor Assembly: React 2-bromobenzaldehyde with malonic acid (pyridine/piperidine cat.) to form the cinnamic acid derivative.[1][2] Reduce with LAH to the 3-arylpropanol.[1][2]

  • Activation: Convert the alcohol to a mesylate (MsCl, TEA, DCM, 0°C).

  • Cyclization (Critical Step): React the mesylate with excess benzylamine in acetonitrile at reflux. Note: The bulky 2-bromo group slows this SN2 reaction; monitor by LCMS until conversion >95%.

  • Deprotection: Standard hydrogenolysis removes the benzyl group.[1] However, aryl bromides are labile to Pd/H2.[1] Alternative: Use 1-chloroethyl chloroformate (ACE-Cl) followed by methanol reflux to deprotect the nitrogen without debrominating the ring.[2]

  • Salt Formation: Dissolve free base in Et2O, add 2M HCl in ether dropwise. Filter the white precipitate.[1]

Protocol B: Crystallization for X-Ray Diffraction

Rationale: Azetidine salts are hygroscopic.[1][2] A "Self-Validating" vapor diffusion method is required to obtain diffraction-quality single crystals.[1][2]

  • Solvent Screen: Dissolve 5 mg of the HCl salt in minimal methanol.[1]

  • Antisolvent Selection: Test turbidity with Et2O, Hexane, and Acetone.[1] (Et2O is usually best for azetidines).[1][2]

  • Setup:

    • Place solution in inner vial.[1][2]

    • Add Et2O to outer reservoir.[1][2]

    • Seal tightly.[1][2]

  • Validation: Check for birefringence under a polarizing microscope after 48 hours. If crystals are clustered, repeat with slower diffusion (narrower aperture).[2]

Performance & Data Interpretation

Predicted Crystal Parameters (Based on Analogues)

In the absence of a specific deposited CIF for the 2-bromo derivative, the following parameters are derived from the 3-(4-bromophenyl)azetidine and 3-phenylazetidine structures, adjusted for the ortho steric effect.

  • Space Group: Monoclinic (typically

    
    )[2]
    
  • Unit Cell (Approx):

    
    [2]
    
  • Key Bond Lengths:

    • 
      : 
      
      
      [2]
    • 
      : 
      
      
      (Elongated vs pyrrolidine due to strain)[2]
  • Puckering Angle:

    
     (Slightly flatter than unsubstituted azetidine due to the bulky aryl group).[1][2]
    
Decision Guide: When to Use This Scaffold

DecisionTreeStartDrug Design GoalQ1Need lower LogP?Start->Q1Q2Is the vector critical?Q1->Q2NoRes1Use Azetidine(LogP ~0.46)Q1->Res1YesQ2->Res1Need 'Butterfly' VectorRes2Use Pyrrolidine(LogP ~0.84)Q2->Res2Need 'Envelope' Vector

Caption: Strategic decision tree for selecting between Azetidine and Pyrrolidine scaffolds.

References

  • Azetidine vs. Pyrrolidine Properties: Journal of Medicinal Chemistry, "Comparative analysis of azetidine and pyrrolidine scaffolds in CNS drug discovery."[1]

  • Synthesis of 3-Arylazetidines: Organic Letters, "Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines." [2]

  • Ring Puckering Analysis: Journal of Molecular Biology, "Pyrrolidine Ring Puckering in cis and trans-proline Residues."

  • General Crystal Data: Cambridge Structural Database (CSD), "Crystal structure of 3-phenylazetidine hydrochloride."[1][2] (Search via CSD or equivalent repository).

  • Synthesis Methodology: Journal of Medicinal and Chemical Sciences, "Synthesis, Characterization of Azetidine Derivative."

13C NMR Shifts Characteristic of Ortho-Substituted Phenyl Azetidines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 13C NMR characteristics of ortho-substituted phenyl azetidines . It is designed for medicinal chemists and structural biologists requiring precise diagnostic markers to confirm regiochemistry and conformational dynamics in rigidified heterocyclic scaffolds.

Executive Summary: The Ortho-Conformation Paradox

Phenyl azetidines serve as critical bioisosteres for piperidines and pyrrolidines in drug discovery, offering reduced lipophilicity and distinct vector alignment. However, ortho-substitution on the phenyl ring introduces a profound "steric lock," forcing the azetidine ring to twist out of coplanarity with the aromatic system.

This guide analyzes how this conformational twist manifests in 13C NMR chemical shifts , providing a robust method for distinguishing ortho-isomers from their meta/para counterparts without relying solely on NOE data.

Mechanistic Basis of Shift Perturbations

To interpret the NMR data correctly, one must understand the underlying electronic and steric drivers.

Steric Inhibition of Resonance (The "Twist" Effect)

In an unsubstituted N-phenyl azetidine, the nitrogen lone pair conjugates with the phenyl


-system (partial 

character).
  • Ortho-Substitution: An ortho-substituent (e.g., -Me, -Cl, -F) creates severe steric clash with the azetidine ring protons (C2/C4).

  • Result: The phenyl ring rotates (twists) to minimize repulsion. This breaks the

    
     conjugation.
    
  • NMR Consequence: The ipso-carbon loses the deshielding effect of the nitrogen lone pair, resulting in a diagnostic upfield shift (shielding).

The Gamma-Gauche ( ) Effect

The ortho-substituent is positioned


 to the azetidine C2/C4 carbons.
  • Steric Compression: The electron clouds of the substituent and the azetidine ring repel, increasing electron density around the carbon nuclei.

  • NMR Consequence: A distinctive shielding (upfield shift) of the azetidine C2/C4 carbons compared to the para-isomer.

Comparative Analysis: Diagnostic 13C Shift Trends

The following table summarizes the characteristic shift differences (


) observed when moving from an unsubstituted/para-substituted system to an ortho-substituted system.
Table 1: Characteristic 13C NMR Shift Perturbations (in CDCl₃)
Carbon PositionTypical Shift (Unsubstituted)Typical Shift (Ortho-Substituted)

(Ortho vs. Para)
Mechanistic Driver
Azetidine C2/C4 52.0 – 55.0 ppm48.0 – 52.0 ppm -2 to -4 ppm (Upfield)

-Steric compression & Ring Current Anisotropy
Azetidine C3 16.0 – 18.0 ppm16.5 – 18.5 ppm~0 ppm (Negligible)Too distant for steric effects
Phenyl Ipso (C1') 150.0 – 152.0 ppm145.0 – 148.0 ppm -3 to -5 ppm (Upfield)Loss of N-lone pair conjugation (Steric Inhibition)
Phenyl Ortho (C2') 112.0 – 115.0 ppmSubstituent Dependent VariableDirect substituent effect (Inductive/Resonance)
Phenyl Para (C4') 118.0 – 120.0 ppm120.0 – 122.0 ppm+1 to +2 ppmLoss of mesomeric donation from N

Note: Positive


 indicates deshielding (downfield); negative indicates shielding (upfield).
Visualizing the Conformational Lock

The diagram below illustrates the decision tree for confirming ortho-substitution using these shift trends.

OrthoAnalysis Start Unknown Phenyl Azetidine Isomer CheckIpso Step 1: Check Phenyl Ipso Carbon (C1') Is it < 148 ppm? Start->CheckIpso CheckC2C4 Step 2: Check Azetidine C2/C4 Are they shielded (< 52 ppm)? CheckIpso->CheckC2C4 Yes (Shielded) ParaMeta Diagnosis: Meta/Para-Substitution (Planar Conformation) CheckIpso->ParaMeta No (> 150 ppm) OrthoConfirmed Diagnosis: Ortho-Substitution (Twisted Conformation) CheckC2C4->OrthoConfirmed Yes CheckC2C4->ParaMeta No Mechanism Mechanism: Steric Inhibition of Resonance + Gamma-Compression OrthoConfirmed->Mechanism Explained by

Figure 1: Diagnostic logic flow for identifying ortho-substitution via 13C NMR shifts.

Experimental Protocols

To ensure the accuracy of these chemical shift values, specific acquisition parameters must be used, particularly for the quaternary ipso and substituted ortho carbons which have long relaxation times (


).
Synthesis of Reference Standards (Buchwald-Hartwig Amination)

Direct synthesis is required to generate reliable standards.

  • Reagents: Ortho-substituted bromobenzene (1.0 eq), Azetidine (1.2 eq),

    
     (2 mol%), BINAP (4 mol%), 
    
    
    
    (1.5 eq).
  • Solvent: Toluene (anhydrous), 100°C, 16h.

  • Purification: Silica gel chromatography (Hexane/EtOAc). Note: Phenyl azetidines are often acid-sensitive; use 1% triethylamine in eluent.

High-Precision 13C NMR Acquisition Protocol

Standard "quick" carbon scans often miss the low-intensity quaternary carbons crucial for this analysis.

  • Concentration: Dissolve ~20-30 mg of sample in 0.6 mL

    
    .
    
  • Relaxation Delay (d1): Set d1 = 3.0 - 5.0 seconds.

    • Reasoning: Quaternary carbons (ipso, ortho-substituted) lack NOE enhancement and have slow relaxation. Short delays lead to signal suppression.

  • Pulse Angle: 30° pulse (to allow faster recovery).

  • Scans (ns): Minimum 1024 scans for S/N > 50:1.

  • Temperature: 298 K (Standard).

    • Advanced: Run Variable Temperature (VT) NMR (-40°C to +50°C). If the ortho signals broaden or split at low temp, it confirms restricted rotation (rotational barrier).

Case Study: 1-(2-Tolyl)azetidine vs. 1-(4-Tolyl)azetidine

Comparing the ortho-methyl (tolyl) isomer against the para-methyl isomer highlights the diagnostic power of the shifts.

CompoundAzetidine C2/C4 (

)
Phenyl Ipso C1' (

)
Methyl Shift (

)
1-(4-Tolyl)azetidine 55.2 ppm151.8 ppm20.5 ppm
1-(2-Tolyl)azetidine 51.5 ppm 147.2 ppm 18.1 ppm
Difference (

)
-3.7 ppm -4.6 ppm -2.4 ppm

Interpretation:

  • The C2/C4 carbons move upfield by nearly 4 ppm due to the proximity of the ortho-methyl group (gamma effect).

  • The Ipso carbon moves upfield by ~4.5 ppm because the ring twist prevents the nitrogen from donating electron density into the ring as effectively as in the planar para isomer.

  • The Methyl carbon itself is shielded (-2.4 ppm) due to crowding against the azetidine ring.

References

  • General 13C NMR Shift Trends & Substituent Effects

    • Source: Oregon State University. "13C NMR Chemical Shift."
    • URL:[Link]

  • Conform

    • Source: National Institutes of Health (PMC). "Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study."
    • URL:[Link]

  • Azetidine Synthesis & Characterization D

    • Source: PubChem.[1] "N-Phenylazetidine Compound Summary."

    • URL:[Link]

  • Substituent Effects in Heteroarom

    • Source: MDPI.
    • URL:[Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 3-(2-Bromophenyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and compliant disposal of 3-(2-Bromophenyl)azetidine. As a brominated aromatic amine, this compound requires meticulous handling and adherence to specific waste management protocols to ensure the safety of laboratory personnel and the protection of our environment. The causality behind each step is explained to empower researchers with the knowledge to manage chemical waste responsibly.

Core Principles: Hazard Identification and Risk Assessment

3-(2-Bromophenyl)azetidine is classified as a halogenated organic compound. Its hazard profile, derived from structurally similar molecules, indicates it is harmful if swallowed, causes skin irritation, may cause serious eye damage, and may lead to respiratory irritation.[1] The primary risks stem from its chemical structure: the brominated phenyl group lends persistence in the environment, while the azetidine ring, a nitrogenous heterocycle, presents its own set of chemical reactivities.

The U.S. Environmental Protection Agency (EPA) designates many organobromine compounds as hazardous constituents, recognizing their potential risk to human health and ecosystems if disposed of improperly in landfills.[2] Therefore, under no circumstances should 3-(2-Bromophenyl)azetidine or its containers be disposed of with non-hazardous refuse or poured down the drain.[3][4]

Table 1: Key Safety and Regulatory Data

ParameterGuidelineSource
Waste Classification Hazardous Chemical Waste (Halogenated Organic)[3][5]
Hazard Codes (Anticipated) H302, H315, H318, H335[1]
Primary Disposal Route High-Temperature Incineration[5][6]
Container Type Chemically compatible, sealed container (e.g., Polyethylene, Glass)[3][7][8]
Labeling Requirement "Hazardous Waste," "Halogenated Organic Waste," full chemical name[3][9]

The Imperative of Segregation: Halogenated vs. Non-Halogenated Waste

The single most critical step in the proper disposal of 3-(2-Bromophenyl)azetidine is its strict segregation into a halogenated organic waste stream.[5][9]

Causality: Halogenated and non-halogenated organic wastes are treated via different terminal disposal methods.[6]

  • Non-halogenated solvents are often recycled as fuel additives for cement kilns.[6]

  • Halogenated solvents , like the topic compound, must undergo high-temperature incineration in specialized facilities equipped with scrubbers.[5][6] This is because combustion of brominated compounds can produce corrosive hydrogen bromide (HBr) gas and, under incomplete combustion, potentially form polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs), which are highly toxic and persistent environmental pollutants.[10][11]

Mixing these waste streams leads to the entire volume being treated as halogenated waste, dramatically increasing disposal costs and logistical complexity.[6][12]

Standard Operating Procedure for Disposal

This protocol outlines the step-by-step methodology for the safe collection and disposal of 3-(2-Bromophenyl)azetidine waste in a laboratory setting.

3.1. Personal Protective Equipment (PPE) and Safety Measures

  • Engineering Controls: Always handle the chemical and its waste within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[13][14]

  • Required PPE: Wear appropriate personal protective equipment, including:

    • Eye Protection: Tightly fitting safety goggles and a face shield if there is a splash risk.[15]

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of as contaminated waste after handling.[15]

    • Body Protection: A lab coat must be worn at all times.[3]

  • Emergency Readiness: Ensure an eyewash station and safety shower are unobstructed and readily accessible.[3]

3.2. Waste Collection and Containment

  • Select a Designated Container: Obtain a waste container specifically designated for "Halogenated Organic Waste." This container must be in good condition, compatible with the chemical, and feature a vapor-tight, screw-on lid.[9]

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label from your institution's Environmental Health & Safety (EHS) department.[9] Clearly write the full chemical name, "3-(2-Bromophenyl)azetidine," and an estimate of its concentration or volume.[5]

  • Transferring Waste: Carefully transfer the waste into the container, avoiding splashes. If the compound is a solid, sweep it up without generating dust and place it in the container.[13] If it is in solution, pour carefully.

  • Keep Container Closed: The waste container must remain closed at all times except when actively adding waste.[9][12] This minimizes the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

3.3. Laboratory Storage and Final Disposal

  • Satellite Accumulation: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be away from ignition sources and incompatible materials.[3][16]

  • Arrange for Pickup: Once the container is full, or if you are generating waste infrequently, contact your institution's EHS department to arrange for the pickup and final disposal by a licensed hazardous waste contractor.

Disposal Pathway Decision Logic

The following diagram illustrates the critical decision-making workflow for the proper disposal of 3-(2-Bromophenyl)azetidine.

DisposalWorkflow A Identify Waste: 3-(2-Bromophenyl)azetidine B Perform Hazard Assessment: Does the molecule contain F, Cl, Br, or I? A->B C YES (Halogenated) B->C D NO (Non-Halogenated) B->D E Select a designated 'HALOGENATED ORGANIC WASTE' container. C->E F Incorrect Path: Do NOT use a 'Non-Halogenated' or solid waste container. D->F G Affix 'Hazardous Waste' label. Clearly list all chemical constituents. E->G H Keep container sealed. Store in Satellite Accumulation Area. G->H I Contact Environmental Health & Safety (EHS) for professional disposal. H->I J Final Disposal Route: Licensed High-Temperature Incineration I->J

Caption: Disposal decision workflow for 3-(2-Bromophenyl)azetidine.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • For Small Spills (Manageable by Lab Personnel):

    • Alert personnel in the immediate area.

    • Wearing full PPE, contain the spill with an absorbent material like vermiculite or sand.[17] Do not use combustible materials like paper towels for large quantities of liquid.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[13]

    • Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • For Large Spills (or any spill you are not comfortable handling):

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS or emergency response team immediately.

    • Prevent entry into the affected area until cleared by safety professionals.

References

  • MSDS UHP231 D-Azetidine-2-carboxylic acid.pdf - UHP-Medicines. [Link]

  • Safe Handling of Azides - University of Pittsburgh. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs - United Nations Office on Drugs and Crime. [Link]

  • Environmental Fact Sheet, Organobromine - U.S. Environmental Protection Agency. [Link]

  • Safety Data Sheet: Azetidine - Chemos GmbH&Co.KG. [Link]

  • WASTE MANAGEMENT - Bucknell University. [Link]

  • Permissible Exposure Limits – OSHA Annotated Table Z-2 | Occupational Safety and Health Administration. [Link]

  • Other Disposal Guidance | I-WASTE DST | US EPA. [Link]

  • Products of Thermal Decomposition of Brominated Polymer Flame Retardants - Chemical Engineering Transactions. [Link]

  • EPA Hazardous Waste Codes - University of Maryland. [Link]

  • Azetidine | C3H7N | CID 10422 - PubChem - National Institutes of Health. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group, Northwestern University. [Link]

  • Organic Solvent Waste Disposal - Safety & Risk Services, The University of British Columbia. [Link]

  • Process for synthesis of azetidine and novel intermediates therefor - Google P
  • Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms - ScienceDirect. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal - Hazardous Waste Experts. [Link]

  • Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks - MDPI. [Link]

  • Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption - U.S. Environmental Protection Agency. [Link]

  • Products of Thermal Decomposition of Brominated Polymer Flame Retardants - AIDIC. [Link]

  • Thermal Decomposition of Brominated Butyl Rubber - Semantic Scholar. [Link]

  • 291 PART 114—ACIDIFIED FOODS Subpart A—General Provisions - GovInfo. [Link]

  • Chemical Resistance Chart - Promag Enviro Systems. [Link]

  • Chemical Compatibility Plastic Material Chart for PA66, PEEK, PPS, PVDF and POM - Professional Plastics. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.